molecular formula C18H23Cl2N5O2S B2896569 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1216663-04-5

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2896569
CAS No.: 1216663-04-5
M. Wt: 444.38
InChI Key: NMMQUUOVKJVMLU-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring, a pyrazole ring, and a dimethylaminoethyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic compound under acidic conditions.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the aromatic ring using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under reflux conditions.

    Coupling of the benzo[d]thiazole and pyrazole rings: This step involves the formation of an amide bond between the carboxylic acid group on the pyrazole ring and the amine group on the benzo[d]thiazole ring using coupling reagents like EDCI and HOBt.

    Introduction of the dimethylaminoethyl group: This can be achieved through nucleophilic substitution reactions using dimethylamine and an appropriate alkyl halide.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1H-pyrazole-3-carboxamide
  • N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Uniqueness

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2S.ClH/c1-11-10-13(21-23(11)4)17(25)24(9-8-22(2)3)18-20-15-14(26-5)7-6-12(19)16(15)27-18;/h6-7,10H,8-9H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMQUUOVKJVMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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